N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the indene derivative, 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone . This intermediate is then reacted with various reagents to introduce the chromene carboxamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the indene moiety, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Mechanism of Action
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
- Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its combined indene and chromene structures, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18(15-11-14-6-2-4-8-17(14)25-19(15)23)21-12-20(24)10-9-13-5-1-3-7-16(13)20/h1-8,11,24H,9-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRINEGKLKQMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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